- Ligand control in enantioselective desymmetrization of bicyclic hydrazines: Rhodium(I)-catalyzed ring-opening versus hydroarylationAdvanced Synthesis & Catalysis, 2008, 350(18), 2893-2902,
Cas no 953040-54-5 (1-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole)

953040-54-5 structure
Produktname:1-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole
CAS-Nr.:953040-54-5
MF:C11H18BNO2
MW:207.077123165131
MDL:MFCD13182200
CID:857283
PubChem ID:53217148
1-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 1-METHYLPYRROLE-3-BORONIC ACID, PINACOL ESTER
- 1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole
- 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-methyl-pyrrole
- 1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole (ACI)
- 1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole
- 1-Methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole
- 1-Methylpyrrole-3-boronic acid pinacol ester
- N-METHYLPYRROLE-3-BORONICACIDPINACOLESTER
- PB20778
- N-METHYLPYRROLE-3-BORONIC ACID PINACOL ESTER
- SYAMJGBBLFTQTK-UHFFFAOYSA-N
- 1-Methylpyrrol-3-boronic acid, pinacol ester
- (1-METHYL-1H-PYRROL-3-YL)BORONIC ACID PINACOL ESTER
- SCHEMBL28487
- 953040-54-5
- AKOS016003818
- 1-Methyl-1H-pyrrole-3-boronic acid pinacol ester
- SY020406
- 1-Methyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrrole
- MFCD13182200
- 1-Methylpyrrole-3-boronic acid,pinacol ester
- CS-0052451
- DTXSID00682249
- 1-methyl-pyrrol-3-ylboronic acid pinacol ester, AldrichCPR
- 1-Methyl-3-pyrroleboronic Acid Pinacol Ester
- 1H-PYRROLE, 1-METHYL-3-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-
- AS-34155
- 1-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole
-
- MDL: MFCD13182200
- Inchi: 1S/C11H18BNO2/c1-10(2)11(3,4)15-12(14-10)9-6-7-13(5)8-9/h6-8H,1-5H3
- InChI-Schlüssel: SYAMJGBBLFTQTK-UHFFFAOYSA-N
- Lächelt: O1C(C)(C)C(C)(C)OB1C1=CN(C)C=C1
Berechnete Eigenschaften
- Genaue Masse: 207.1430590g/mol
- Monoisotopenmasse: 207.1430590g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 3
- Schwere Atomanzahl: 15
- Anzahl drehbarer Bindungen: 1
- Komplexität: 239
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 23.4Ų
1-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Chemenu | CM103897-10g |
1-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole |
953040-54-5 | 95%+ | 10g |
$*** | 2023-05-29 | |
Ambeed | A581232-5g |
N-Methylpyrrole-3-boronic acid pinacol ester |
953040-54-5 | 98% | 5g |
$141.0 | 2024-04-15 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB118369-500MG |
1-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole |
953040-54-5 | 97% | 500MG |
¥ 1,056.00 | 2023-03-07 | |
abcr | AB273786-5 g |
1-Methylpyrrole-3-boronic acid, pinacol ester, 95%; . |
953040-54-5 | 95% | 5g |
€607.90 | 2023-04-26 | |
Key Organics Ltd | AS-34155-0.25g |
(1-methyl-1h-pyrrol-3-yl)boronic acid pinacol ester |
953040-54-5 | >95% | 0.25g |
£214.00 | 2025-02-08 | |
TRC | M342908-50mg |
1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole |
953040-54-5 | 50mg |
$ 70.00 | 2022-06-03 | ||
Chemenu | CM103897-50g |
1-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole |
953040-54-5 | 95%+ | 50g |
$*** | 2023-05-29 | |
Alichem | A109006625-5g |
1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole |
953040-54-5 | 95% | 5g |
$1603.80 | 2023-08-31 | |
TRC | M342908-500mg |
1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole |
953040-54-5 | 500mg |
$ 340.00 | 2022-06-03 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y01625-1g |
N-Methylpyrrole-3-boronic acid pinacol ester |
953040-54-5 | 97% | 1g |
¥2959.0 | 2024-07-16 |
1-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 10 min, 0 °C; 0 °C → rt; 1.5 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Catalysts: 1-(2-Borylphenyl)-2,2,6,6-tetramethylpiperidine Solvents: Chloroform ; 5 h, rt → 80 °C
Referenz
- Metal-free catalytic C-H bond activation and borylation of heteroarenesScience (Washington, 2015, 349(6247), 513-516,
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Catalysts: Borate(1-), [2-(diethylamino)phenyl]trifluoro-, hydrogen (1:1), (T-4)- ; 10 min, rt; 2 h, 80 °C
Referenz
- Precatalysts and process for the metal-free functionalization of sp2 carbons using the same, United States, , ,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Dimethyl sulfoxide ; 0 °C; 30 min, > 0 °C; cooled
1.2 0 °C; 30 min, > 0 °C
1.2 0 °C; 30 min, > 0 °C
Referenz
- A Palladium(II)-Catalyzed C-H Activation Cascade Sequence for Polyheterocycle FormationAngewandte Chemie, 2015, 54(22), 6496-6500,
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Catalysts: 2346606-58-2 ; 18 h, 100 °C
Referenz
Catalytic C-H Borylation Using Iron Complexes Bearing 4,5,6,7-Tetrahydroisoindol-2-ide-Based PNP-Type Pincer Ligand
Chemistry - An Asian Journal,
2019,
14(12),
2097-2101
,
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Aluminum chloride , (T-4)-Trichloro(N,N,4-trimethylbenzenamine)boron Solvents: Dichloromethane ; 3 h, 20 °C
1.2 Solvents: Triethylamine ; 0 - 5 °C; 1 h, 20 °C
1.2 Solvents: Triethylamine ; 0 - 5 °C; 1 h, 20 °C
Referenz
- Mechanistic studies into amine-mediated electrophilic arene borylation and its application in MIDA boronate synthesisJournal of the American Chemical Society, 2013, 135(1), 474-487,
Herstellungsverfahren 7
Reaktionsbedingungen
Referenz
- Hpk1 inhibitor and application thereof in medicine, World Intellectual Property Organization, , ,
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: Triethylamine Catalysts: Borate(1-), [2-(diethylamino)phenyl]trifluoro-, hydrogen (1:1), (T-4)- ; 2 h, 80 °C
Referenz
- Metal-Free Borylation of Heteroarenes Using Ambiphilic Aminoboranes: On the Importance of Sterics in Frustrated Lewis Pair C-H Bond ActivationJournal of the American Chemical Society, 2017, 139(41), 14714-14723,
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: Triethylamine , Aluminum chloride , 2-Chloro-1,3,2-benzodioxaborole Solvents: Dichloromethane ; 20 °C
1.2 192 h, 20 °C
1.3 Reagents: Triethylamine ; 1 h, 20 °C
1.2 192 h, 20 °C
1.3 Reagents: Triethylamine ; 1 h, 20 °C
Referenz
Pinacol boronates by direct arene borylation with borenium cations
Angewandte Chemie,
2011,
50(9),
2102-2106
,
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: Triethylamine , Aluminum chloride , 2-Chloro-1,3,2-benzodioxaborole Solvents: Dichloromethane ; 20 °C
1.2 20 h, 20 °C
1.3 Reagents: Triethylamine ; 1 h, 20 °C
1.2 20 h, 20 °C
1.3 Reagents: Triethylamine ; 1 h, 20 °C
Referenz
Pinacol boronates by direct arene borylation with borenium cations
Angewandte Chemie,
2011,
50(9),
2102-2106
,
1-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole Raw materials
- 2,3-Dimethylbutane-2,3-diol
- Bis(pinacolato)diborane
- N-Methylpyrrole
- Pinacolborane
- 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole
1-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole Preparation Products
1-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole Verwandte Literatur
-
Xiufan Liu,Xuyang Xiong,Shuoping Ding,Qingqing Jiang,Juncheng Hu Catal. Sci. Technol., 2017,7, 3580-3590
-
Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
-
Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
-
Kai Zheng,Chang He,Zhao Zhang,Hassan Traboulsi,Javed Mazher,Ali Trabolsi,Lei Fang,Mark A. Olson Polym. Chem., 2020,11, 1806-1819
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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:953040-54-5)1-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole

Reinheit:99%
Menge:25g
Preis ($):454.0